molecular formula C21H18N2OS B2547092 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile CAS No. 476668-93-6

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Cat. No.: B2547092
CAS No.: 476668-93-6
M. Wt: 346.45
InChI Key: ICUXBCREGXOXHC-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C21H18N2OS and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Optical Limiting and Photonic Applications

Designed and synthesized thiophene dyes, including derivatives similar to the specified chemical structure, have demonstrated significant potential in optoelectronic devices for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These dyes exhibit nonlinear absorption and optical limiting behavior under laser excitation, making them suitable for applications in photonic or optoelectronic devices. The nonlinear optical properties are attributed to a two-photon absorption process, with density functional theory (DFT) calculations revealing details about their molecular orbital distributions that contribute to their effective nonlinear absorption coefficients (Anandan et al., 2018).

Antimicrobial Applications

A novel methacrylic monomer containing thiazole groups, structurally related to the chemical , has been investigated for its antimicrobial properties. The chemical and structural characteristics of this monomer and its polymers have been shown to influence their antimicrobial activity against a variety of bacteria and yeasts. These materials could be used as antimicrobial coatings, potentially in applications requiring antimicrobial releasing properties in alkaline conditions (Cuervo-Rodríguez et al., 2019).

Anticancer Research

Acrylonitrile derivatives, including those with structural similarities to the specified chemical, have been synthesized and evaluated for their in vitro cytotoxic activities against various human cancer cell lines. The structure-activity relationships (SAR) of these compounds have been explored, with certain derivatives showing significant potency. These studies contribute to the understanding of how molecular modifications can influence anticancer activity, potentially leading to the development of new therapeutic agents (Sa̧czewski et al., 2004).

Electroluminescent Device Properties

Research into the electroluminescent properties of Zn(II)-chelated complexes based on benzothiazole derivatives, which are structurally related to the specified compound, has shown promising results for the development of organic light-emitting diodes (OLEDs). These studies focus on the photophysical properties of the complexes, their application in multilayer electroluminescent devices, and their potential as electron-transporting materials, highlighting the versatility of thiazole-containing compounds in advanced electronic and photonic applications (Roh et al., 2009).

Properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-3-15-8-10-16(11-9-15)19-14-25-21(23-19)18(13-22)12-17-6-4-5-7-20(17)24-2/h4-12,14H,3H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUXBCREGXOXHC-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.